Hydroxy-PEG11-Boc
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Overview
Description
Hydroxy-PEG11-Boc is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group allows for further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG11-Boc is synthesized through a multi-step process involving the reaction of PEG with t-butyl ester and hydroxyl group-containing reagents. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl-protected carboxyl group can be deprotected under acidic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted PEG derivatives with different functional groups.
Scientific Research Applications
Hydroxy-PEG11-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Hydroxy-PEG11-Boc involves its ability to increase solubility and stability of compounds through PEGylation. The hydroxyl group allows for further chemical modifications, while the t-butyl ester group can be deprotected to expose a carboxyl group for additional reactions. This versatility makes it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
- Hydroxy-PEG7-t-butyl ester
- Hydroxy-PEG13-t-butyl ester
- Bis-PEG4-t-butyl ester
- Bis-PEG5-t-butyl ester
Comparison: Hydroxy-PEG11-Boc is unique due to its specific PEG chain length (11 units), which provides an optimal balance between solubility and reactivity. Compared to shorter or longer PEG derivatives, it offers better solubility in aqueous media and more versatile chemical modification options .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O14/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h30H,4-27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDHYCMKFYBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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